molecular formula C21H26N2O B1359643 2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-70-0

2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1359643
M. Wt: 322.4 g/mol
InChI Key: DPJNMJUAMYVSEB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the linear formula C21H26N2O . It has a molecular weight of 322.45 .


Molecular Structure Analysis

The InChI code for 2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is 1S/C21H26N2O/c1-16-7-8-20(17(2)13-16)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3 . This code provides a detailed representation of the molecule’s structure.

Scientific Research Applications

Photochemical Reactions

Benzophenone derivatives, including structures similar to 2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, have been studied for their photochemical properties. Research by Nitta, Kuroki, and Sugiyama (1980) explored the photochemical cycloaddition of benzophenone, revealing the formation of oxetans and rearranged products upon irradiation with different derivatives (Nitta, Kuroki, & Sugiyama, 1980).

Catalytic Applications

A sulfonated Schiff base dimethyltin(IV) coordination polymer, which includes a benzophenone derivative, has been synthesized and characterized by Martins et al. (2016). This compound demonstrated catalytic efficiency in Baeyer–Villiger oxidation reactions under solvent-free conditions, showcasing the potential of benzophenone derivatives in catalysis (Martins, Hazra, Silva, & Pombeiro, 2016).

Plant Growth Inhibition Studies

Research by Yamada et al. (1979) on benzophenone derivatives, including 3,3′-dimethyl-4-methoxybenzophenone, indicated their potential in inhibiting plant growth and inducing chlorosis in various plants. These studies help in understanding the phytotoxic activities of such compounds (Yamada, Kurozumi, Futatsuya, Ito, Ishida, & Munakata, 1979).

Photoinitiation Studies

Hageman (1997) investigated the aromatic ketone/t-amine Type-II photoinitiating system, including benzophenone, for its application in photopolymerization. This research contributes to understanding how benzophenone derivatives can function as initiating species in polymerization processes (Hageman, 1997).

Environmental Applications

Lin et al. (2021) demonstrated the successful treatment of high concentrations of benzophenone through co-composting of food waste with sawdust and mature compost. This study is significant for environmental management and showcases the potential for biodegradation of benzophenone derivatives (Lin, Cheruiyot, Hoang, Le, Tran, & Bui, 2021).

Safety And Hazards

The Safety Data Sheet (SDS) for 2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety information, it’s recommended to refer to the SDS.

properties

IUPAC Name

(2,3-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-6-4-9-20(17(16)2)21(24)19-8-5-7-18(14-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJNMJUAMYVSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643427
Record name (2,3-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898788-70-0
Record name Methanone, (2,3-dimethylphenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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